IMPDH2 Inhibition: Moderate Potency but Unique Binding Mode
2,4-Diamino-N-methylbenzamide exhibits direct, albeit moderate, inhibitory activity against human IMPDH2, a critical enzyme in de novo guanine nucleotide biosynthesis. BindingDB data report an IC₅₀ of 2.10 μM for inhibition of recombinant human His-tagged IMPDH2 using IMP as substrate [1]. In a separate binding study, the compound showed Ki values of 240 nM and 440 nM depending on the substrate (IMP vs. NAD), indicating a non-competitive mechanism [2]. While not a nanomolar inhibitor, this activity is a property of the specific 2,4-diamino substitution; the unsubstituted parent compound, benzamide, is inactive against IMPDH and requires conversion to benzamide riboside (BR) to exert IMPDH-mediated cytotoxicity [3]. Therefore, 2,4-diamino-N-methylbenzamide offers a distinct, metabolically independent starting point for IMPDH2 inhibitor development.
| Evidence Dimension | Inhibition of human IMPDH2 |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 μM |
| Comparator Or Baseline | Benzamide (parent compound): inactive against IMPDH; requires metabolic conversion to benzamide riboside (BR) which has an IC₅₀ of 2 μM in K562 cells [3]. |
| Quantified Difference | Target compound is a direct inhibitor; benzamide is a prodrug requiring intracellular activation. |
| Conditions | Recombinant human His-tagged IMPDH2 expressed in E. coli BL21 (DE3), using IMP and NAD as substrates. |
Why This Matters
For researchers investigating IMPDH2 as a therapeutic target, 2,4-diamino-N-methylbenzamide provides a direct-acting, non-prodrug scaffold, eliminating the confounding variable of cellular metabolism present with benzamide or benzamide riboside.
- [1] BindingDB entry for BDBM50076255. IC₅₀ data for inhibition of recombinant human IMPDH2. View Source
- [2] BindingDB entry for BDBM50421763. Ki data for inhibition of IMPDH2 with respect to IMP and NAD substrates. View Source
- [3] Jayaram, H. N., et al. (1992). Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells. Biochemical and Biophysical Research Communications, 186(3), 1600-1606. View Source
